molecular formula C8H7BrO3 B15241260 1-(5-Bromofuran-2-yl)butane-1,3-dione

1-(5-Bromofuran-2-yl)butane-1,3-dione

Cat. No.: B15241260
M. Wt: 231.04 g/mol
InChI Key: YADJWJAGLFKTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromofuran-2-yl)butane-1,3-dione is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a butane-1,3-dione moiety. It is primarily used for research and development purposes in various scientific fields .

Preparation Methods

The synthesis of 1-(5-Bromofuran-2-yl)butane-1,3-dione typically involves the bromination of furan derivatives followed by the introduction of the butane-1,3-dione group. One common method involves the bromination of furan at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a reaction with butane-1,3-dione under acidic or basic conditions to yield the desired compound .

Chemical Reactions Analysis

1-(5-Bromofuran-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromofuran-2-yl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions due to its unique structural features.

    Medicine: Research involving this compound includes the development of potential pharmaceutical agents and drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its dione moiety can participate in various nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

1-(5-Bromofuran-2-yl)butane-1,3-dione can be compared with similar compounds such as:

    1-(furan-2-yl)butane-1,3-dione: This compound lacks the bromine atom, which significantly alters its reactivity and applications.

    1-(5-Bromothiophen-2-yl)butane-1,3-dione:

These comparisons highlight the unique features of this compound, particularly its bromine substitution and furan ring, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)butane-1,3-dione

InChI

InChI=1S/C8H7BrO3/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3

InChI Key

YADJWJAGLFKTEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(O1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.